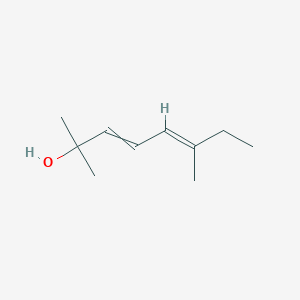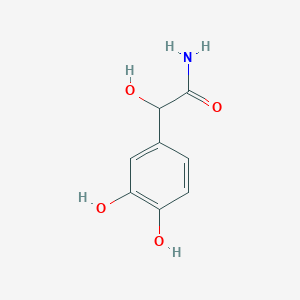
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide, also known as 2,2'-dihydroxyacetophenone hydrazone (DHAP), is a chemical compound with potential applications in scientific research. This compound has been studied for its ability to chelate metal ions, which makes it useful for a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
DHAP has been used in a variety of scientific research applications, particularly in the field of metal ion chelation. DHAP has been shown to effectively chelate metal ions such as copper, iron, and zinc, which makes it useful for studying metal ion-dependent enzymes and proteins. DHAP has also been used as a model compound for studying the coordination chemistry of metal ions in biological systems.
Mécanisme D'action
DHAP chelates metal ions through its two hydroxyl groups and the nitrogen atom in the hydrazone moiety. The resulting metal-DHAP complex can then interact with metal-dependent enzymes and proteins, altering their activity and function. DHAP has also been shown to exhibit antioxidant activity, which may be attributed to its ability to chelate metal ions and prevent metal-catalyzed oxidative damage.
Effets Biochimiques Et Physiologiques
DHAP has been shown to have a variety of biochemical and physiological effects, particularly in relation to metal ion chelation. DHAP has been shown to inhibit the activity of metal-dependent enzymes such as tyrosinase and laccase, which are involved in melanin synthesis and lignin degradation, respectively. DHAP has also been shown to inhibit the growth of various bacterial and fungal strains, which may be attributed to its ability to chelate metal ions required for bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
DHAP has several advantages for lab experiments, including its ease of synthesis, high purity, and ability to chelate metal ions. However, DHAP also has limitations, such as its low solubility in water and the potential for metal ion contamination in lab experiments.
Orientations Futures
There are several future directions for DHAP research, including the development of new metal-DHAP complexes for use in biological systems, the study of DHAP's antioxidant activity, and the investigation of DHAP's potential as an antimicrobial agent. DHAP may also have potential applications in the development of metal ion-based therapeutics for a variety of diseases.
Méthodes De Synthèse
DHAP can be synthesized through a simple one-step reaction between 2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide'-dihydroxyacetophenone and hydrazine hydrate. The reaction is typically carried out in ethanol or methanol at room temperature, and the product is isolated through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
1078-51-9 |
|---|---|
Nom du produit |
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide |
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H9NO4/c9-8(13)7(12)4-1-2-5(10)6(11)3-4/h1-3,7,10-12H,(H2,9,13) |
Clé InChI |
JPEAZAYOLNNTFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
Synonymes |
Mandelamide, 3,4-dihydroxy- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



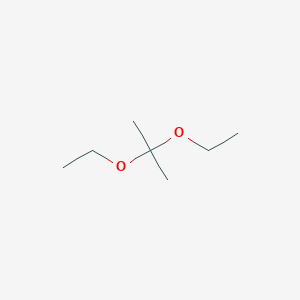
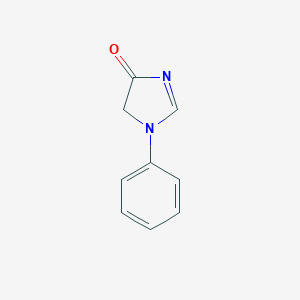
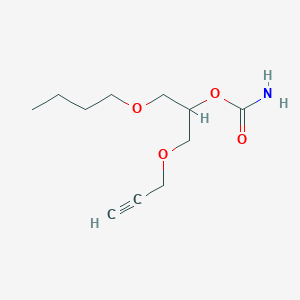

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)


![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
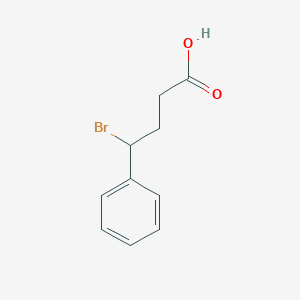

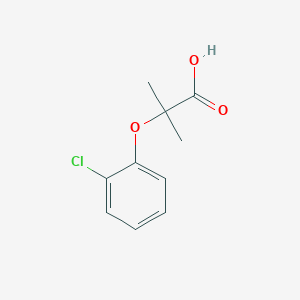
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
